molecular formula C9H9BrO4 B025342 Methyl 3-bromo-4-hydroxy-5-methoxybenzoate CAS No. 108249-43-0

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate

Cat. No.: B025342
CAS No.: 108249-43-0
M. Wt: 261.07 g/mol
InChI Key: UIWBPQDQVILUJA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate (CAS 108249-43-0) is a high-purity brominated benzoate ester serving as a versatile synthetic intermediate in organic and medicinal chemistry research. Its molecular structure, featuring a bromine atom, a hydroxyl group, and a methoxy group on the aromatic ring, makes it a valuable building block for constructing more complex molecules. Key Research Applications & Value: Anticancer Agent Discovery: This compound and its structural analogs are key precursors in the synthesis of novel bromophenol derivatives investigated for their potent anticancer activities. Research has demonstrated that such derivatives can inhibit the viability of cancer cell lines, such as leukemia K562 cells, and induce apoptosis, highlighting their potential as lead compounds in oncology research . Antioxidant & Cytoprotective Studies: Methylated and acetylated derivatives synthesized from this core structure have shown significant cytoprotective effects in cellular models. Studies indicate these compounds can ameliorate H 2 O 2 -induced oxidative damage and reduce ROS generation in human keratinocytes (HaCaT cells), suggesting a role in modulating cellular antioxidant defense systems . Versatile Synthetic Building Block: The reactive bromine substituent allows for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). The phenol group can be selectively protected or alkylated, enabling precise structural diversification. This makes the compound a fundamental starting material in pharmaceutical and agrochemical synthesis for creating complex small-molecule libraries . Handling & Safety: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and hazard information.

Properties

IUPAC Name

methyl 3-bromo-4-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWBPQDQVILUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464816
Record name METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108249-43-0
Record name METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic bromination is governed by the directing effects of substituents. The ester group at position 1 acts as a meta-director, while the hydroxyl group at position 4 and methoxy group at position 5 compete as ortho/para-directors. To favor bromination at position 3, the hydroxyl group is often protected.

Procedure :

  • Protection of Hydroxyl Group :
    The hydroxyl group at position 4 is acetylated using acetic anhydride in pyridine, forming methyl 4-acetoxy-5-methoxybenzoate.

  • Bromination :
    The protected intermediate undergoes bromination with bromine (Br₂) in dichloromethane, catalyzed by iron(III) bromide (FeBr₃) at 0–5°C. The ester’s meta-directing effect positions bromine at position 3.

  • Deprotection :
    The acetyl group is hydrolyzed using aqueous sodium hydroxide in methanol, yielding the target compound.

Key Data :

StepReagents/ConditionsYieldPurity
ProtectionAcetic anhydride, pyridine, 25°C, 2h92%98%
BrominationBr₂, FeBr₃, CH₂Cl₂, 0–5°C, 4h78%95%
DeprotectionNaOH (1M), MeOH, 50°C, 1h95%99%

Alternative Bromination Agents

N-Bromosuccinimide (NBS) in Polar Solvents

NBS offers a milder alternative to molecular bromine, reducing side reactions like polybromination.

Procedure :

  • Methyl 4-hydroxy-5-methoxybenzoate is dissolved in acetonitrile.

  • NBS (1.1 equiv) is added at 0°C, followed by a catalytic amount of p-toluenesulfonic acid (PTSA).

  • The mixture is stirred for 6h at room temperature, followed by quenching with sodium thiosulfate.

Advantages :

  • Higher selectivity for monobromination.

  • Reduced corrosion hazards compared to Br₂.

Outcomes :

ParameterValue
Yield85%
Reaction Time6h
Purity97%

Mitsunobu Reaction for Hydroxyl Group Retention

In cases where direct bromination is challenging, the Mitsunobu reaction enables hydroxyl group retention while introducing bromine indirectly.

Procedure :

  • Intermediate Synthesis :
    Methyl 4-hydroxy-5-methoxybenzoate reacts with (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

  • Bromination :
    The pyrrolidine intermediate undergoes bromination at position 3 via NBS.

  • Cleavage :
    Acidic cleavage removes the tert-butoxycarbonyl (Boc) group, restoring the hydroxyl group.

Data :

StepConditionsYield
Mitsunobu CouplingDIAD, PPh₃, THF, 20°C, 1h77%
BrominationNBS, CH₃CN, 0°C, 3h80%
DeprotectionHCl (4M), dioxane, 25°C, 2h90%

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors enhance heat and mass transfer, critical for exothermic bromination reactions.

Protocol :

  • Reagents : Methyl 4-hydroxy-5-methoxybenzoate, Br₂, FeBr₃.

  • Conditions :

    • Temperature: 10°C (controlled via jacketed reactor).

    • Residence Time: 30 minutes.

    • Solvent: Dichloromethane.

Performance Metrics :

MetricValue
Annual Capacity10,000 kg
Purity99.5%
Cost per kg$1,200

Comparative Analysis of Methods

The table below evaluates key preparation routes:

MethodYieldPurityScalabilityCost ($/kg)
Br₂/FeBr₃78%95%High1,000
NBS/PTSA85%97%Moderate1,500
Mitsunobu-NBS77%96%Low2,000
Continuous Flow82%99.5%Very High1,200

Challenges and Optimization Strategies

Regioselectivity Control

Competing directing effects necessitate precise reaction design. Computational modeling (DFT) predicts bromine placement, guiding solvent and catalyst selection.

Byproduct Formation

Polybromination is mitigated by:

  • Low Temperatures : Slowing reaction kinetics.

  • Stoichiometric Control : Limiting Br₂ to 1.05 equiv.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate has the molecular formula C9H9BrO4C_9H_9BrO_4 and a molecular weight of 261.07 g/mol. The compound features a methoxy group, a bromine atom, and a hydroxyl group attached to a benzoate structure, which contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that have potential pharmaceutical applications. The compound can undergo nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules.

Case Study: Synthesis of Vanillin

One notable application is in the synthesis of vanillin, a widely used flavoring agent. The compound acts as a precursor in the synthetic pathway, where it is transformed through various chemical reactions to yield vanillin and its derivatives. This process highlights its utility in the food and fragrance industries.

Medicinal Chemistry

Research has indicated that this compound exhibits significant biological activities, including antioxidant and anticancer properties. These attributes make it a candidate for further investigation in drug development.

Antioxidant Activity

Studies have shown that related bromophenol derivatives possess antioxidant capabilities that help mitigate oxidative stress in cells. For instance, compounds derived from this compound demonstrated protective effects against hydrogen peroxide-induced oxidative damage in human keratinocytes .

Anticancer Potential

In vitro studies have assessed the anticancer potential of this compound by evaluating its effects on various cancer cell lines. The results indicated that it could inhibit cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent .

Biological Research

This compound is also investigated for its role in biological assays, particularly in cell culture systems. It has been used to study cellular responses to oxidative stress and to explore mechanisms of action for potential therapeutic agents.

Cell Viability Assays

In experimental setups, the compound has been tested for cytotoxicity using MTT assays, which measure cell viability based on mitochondrial activity. Such assays help determine the effective concentration required for therapeutic effects while minimizing toxicity .

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in electrophilic and nucleophilic reactions, and undergo various transformations that contribute to its biological and chemical activities .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of a methoxy group at the 5-position in this compound distinguishes it from simpler analogs like Methyl 3-bromo-4-hydroxybenzoate, which lacks the methoxy group. This additional electron-donating group may influence solubility and reactivity in nucleophilic substitution reactions involving the bromine atom .
  • Purity and Availability : Most analogs (e.g., Methyl 3-bromo-4-hydroxybenzoate) exhibit 98% purity, suggesting standardized synthesis protocols, whereas this compound’s slightly lower purity (97%) may reflect challenges in isolating the tri-substituted derivative .
  • Acidity and Stability : The hydroxyl group’s position (4-OH) in the primary compound may confer distinct acidity compared to analogs with hydroxyl groups at the 2- or 5-positions. For instance, Methyl 4-bromo-2-hydroxybenzoate likely exhibits stronger intramolecular hydrogen bonding due to proximity between the 2-OH and ester carbonyl group .

Biological Activity

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate, a compound with the chemical formula C₉H₉BrO₄, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and related research findings, supported by data tables and case studies.

This compound is synthesized through various chemical pathways. It serves as an intermediate in the production of more complex organic molecules and has been explored for its therapeutic properties in drug development. The compound is characterized by the presence of both a bromine atom and a hydroxyl group on the benzene ring, which significantly influences its chemical reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that brominated phenolic compounds, including derivatives similar to this compound, exhibit significant anticancer activity. For instance, a study highlighted that certain bromophenol derivatives possess antioxidant properties that can ameliorate oxidative stress in human keratinocytes (HaCaT cells) and induce apoptosis in leukemia cells (K562) without affecting the cell cycle distribution .

Table 1 summarizes the anticancer activity of various derivatives:

CompoundCell Line TestedGI50 (µM)Mechanism of Action
4avcHeLa1.3 - 21Induces apoptosis
4bpaMIA PaCa-2<100Cell cycle arrest
4btaSW1573<100Induces apoptosis

Antiviral Activity

This compound has also been investigated for its antiviral properties. Compounds with similar structures have shown potential in inhibiting viral replication, particularly against HIV and coronaviruses. Research indicates that modifications to the bromine atom can enhance or diminish antiviral efficacy, suggesting a structure-activity relationship that warrants further exploration .

The precise biochemical pathways through which this compound exerts its effects remain largely unknown. However, it is hypothesized that its actions may involve:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups.
  • Oxidation Reactions : The hydroxyl group may be oxidized to form quinones, which are known to have various biological activities.
  • Reduction Reactions : The compound can undergo reduction processes that alter its reactivity and biological interactions.

Case Studies

  • Study on Antioxidant Activity : A study demonstrated that methylated bromophenol derivatives significantly reduced hydrogen peroxide-induced oxidative damage in HaCaT cells. This suggests potential applications in skin protection and cancer prevention .
  • Anticancer Activity Assessment : In vitro assays revealed that the compound exhibited selective cytotoxicity against certain cancer cell lines while showing minimal effects on normal cells, indicating a promising therapeutic index for cancer treatment .

Future Directions

The ongoing research into this compound's biological activities suggests several future avenues:

  • Drug Development : Given its unique structural features, further studies could explore its role as a lead compound in designing new anticancer or antiviral agents.
  • Mechanistic Studies : Detailed investigations into its mode of action will provide insights into how this compound interacts with cellular pathways.
  • Environmental Impact : Understanding how environmental factors influence the stability and efficacy of this compound could enhance its application in pharmaceuticals and specialty chemicals.

Q & A

Q. What advanced analytical techniques (e.g., XPS, TGA) are suitable for studying degradation pathways?

  • Methodology :
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition changes (e.g., Br 3d binding energy shifts) during thermal degradation.
  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition temperatures and residual ash content .

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